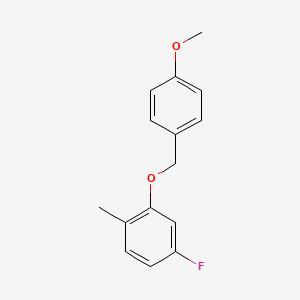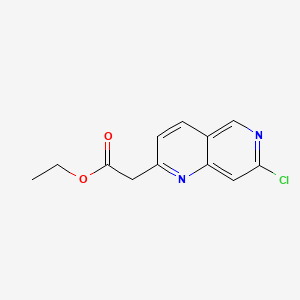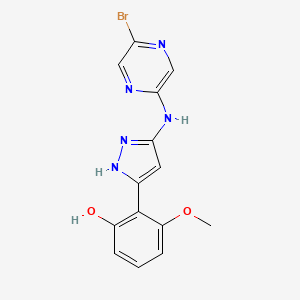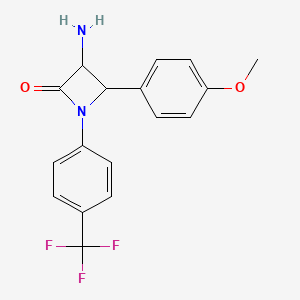![molecular formula C12H15NO5 B14776897 tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B14776897.png)
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate is a chemical compound with the molecular formula C13H17NO4 It is known for its unique structure, which includes a tert-butyl group and a hydroxybenzo[d][1,3]dioxol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate typically involves the reaction of 7-hydroxybenzo[d][1,3]dioxole with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various active ingredients .
Mecanismo De Acción
The mechanism of action of tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis and cause cell cycle arrest, leading to the inhibition of cell proliferation. The compound’s ability to interact with cellular proteins and enzymes is believed to be responsible for its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate
- tert-Butyl (2-vinylthiazol-5-yl)carbamate
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate stands out due to its unique combination of a tert-butyl group and a hydroxybenzo[d][1,3]dioxol moiety. This structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
tert-butyl N-(7-hydroxy-1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(15)13-7-4-8(14)10-9(5-7)16-6-17-10/h4-5,14H,6H2,1-3H3,(H,13,15) |
Clave InChI |
UBPXDCGXCHGADK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)OCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



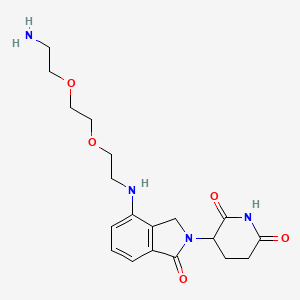
![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)



